[4-Chloro-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol
Description
[4-Chloro-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 4-position, a 3-methylbutyl group at the 1-position, and a methanol group at the 3-position of the pyrazole ring.
Properties
IUPAC Name |
[4-chloro-1-(3-methylbutyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-7(2)3-4-12-5-8(10)9(6-13)11-12/h5,7,13H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGARQRGFTUHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C(=N1)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol can be achieved through various synthetic routes. One common method involves the reaction of 4-chloropyrazole with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with formaldehyde and a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 4-Carboxy-1-(3-methylbutyl)-1H-pyrazole-3-ylmethanol.
Reduction: 4-Hydro-1-(3-methylbutyl)-1H-pyrazole-3-ylmethanol.
Substitution: 4-Amino-1-(3-methylbutyl)-1H-pyrazole-3-ylmethanol.
Scientific Research Applications
[4-Chloro-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of [4-Chloro-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets. The chloro group and the pyrazole ring are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(3-methylbutyl)-1H-pyrazole: Lacks the methanol group.
1-(3-Methylbutyl)-1H-pyrazol-3-ylmethanol: Lacks the chloro group.
4-Chloro-1H-pyrazol-3-ylmethanol: Lacks the 3-methylbutyl group.
Uniqueness
[4-Chloro-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and methanol groups allows for versatile chemical modifications and potential interactions with a wide range of biological targets.
Biological Activity
[4-Chloro-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol is a member of the pyrazole class, characterized by a five-membered heterocyclic structure that includes two adjacent nitrogen atoms. This compound features a chloro substituent at the 4-position, a 3-methylbutyl group at the 1-position, and a hydroxymethyl group at the 3-position of the pyrazole ring. Its unique structural attributes endow it with potential biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C₉H₁₃ClN₂O
- Molecular Weight : 188.67 g/mol
- CAS Number : 2101195-46-2
Synthesis
The synthesis of this compound can be achieved through several methods. A common route involves reacting 4-chloropyrazole with 3-methylbutyl bromide in the presence of potassium carbonate in solvents like dimethylformamide (DMF) under elevated temperatures. Subsequent treatment with formaldehyde and sodium borohydride yields the final product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values suggest that this compound could serve as a potential lead for developing new antibacterial agents.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 5.31 |
| Escherichia coli | 7.86 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that this compound can inhibit pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. The mechanism may involve modulation of signaling pathways associated with inflammation.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in microbial resistance and inflammatory processes. The chloro group enhances its binding affinity, while the hydroxymethyl group may facilitate hydrogen bonding interactions.
Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Key Differences |
|---|---|
| 4-Chloro-1-(3-methylbutyl)-1H-pyrazole | Lacks the methanol group |
| 4-Chloro-1H-pyrazol-3-ylmethanol | Lacks the 3-methylbutyl group |
| 1-(3-Methylbutyl)-1H-pyrazol-3-ylmethanol | Lacks the chloro substituent |
This comparison highlights how the combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, including this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their antimicrobial efficacy, reporting that derivatives similar to this compound displayed potent activity against resistant bacterial strains .
- Anti-inflammatory Research : Another research article highlighted the anti-inflammatory properties of pyrazole compounds, demonstrating that certain derivatives could significantly reduce levels of inflammatory markers in cell cultures .
These findings underscore the potential of this compound as a candidate for further pharmacological exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
